molecular formula C13H14N2O B3365616 [4-(2-Methylphenoxy)pyridin-2-yl]methanamine CAS No. 1249930-45-7

[4-(2-Methylphenoxy)pyridin-2-yl]methanamine

Cat. No.: B3365616
CAS No.: 1249930-45-7
M. Wt: 214.26
InChI Key: HUUGTQYBMZXOAG-UHFFFAOYSA-N
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Description

[4-(2-Methylphenoxy)pyridin-2-yl]methanamine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methanamine group and a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with 2-methylphenol in the presence of a base to form the intermediate 2-(2-methylphenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Methylphenoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s signaling cascade .

Comparison with Similar Compounds

  • [4-Methylpyridin-2-yl]methanamine
  • [2-(2-Methylphenoxy)pyridine]
  • [2-(Aminomethyl)-4-methylpyridine]

Uniqueness: Compared to similar compounds, [4-(2-Methylphenoxy)pyridin-2-yl]methanamine exhibits unique properties due to the presence of both the 2-methylphenoxy and methanamine groups. This dual substitution enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its structural features contribute to its specificity in binding to molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(2-methylphenoxy)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUGTQYBMZXOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=NC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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